molecular formula C10H21N B13451429 3-Cycloheptylpropan-1-amine

3-Cycloheptylpropan-1-amine

Cat. No.: B13451429
M. Wt: 155.28 g/mol
InChI Key: PZJDCELJYZBWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cycloheptylpropan-1-amine is an organic compound with the molecular formula C10H21N. It is characterized by a cycloheptyl group attached to a propan-1-amine chain. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylpropan-1-amine typically involves the reaction of cycloheptyl bromide with propan-1-amine under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. One common method is the reductive amination of cycloheptanone with propan-1-amine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cycloheptylpropan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cycloheptylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

    Cycloheptylamine: Similar structure but lacks the propan-1-amine chain.

    Cyclohexylamine: Contains a cyclohexyl group instead of a cycloheptyl group.

    Propan-1-amine: Lacks the cycloheptyl group .

Uniqueness: 3-Cycloheptylpropan-1-amine is unique due to the presence of both the cycloheptyl group and the propan-1-amine chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-cycloheptylpropan-1-amine

InChI

InChI=1S/C10H21N/c11-9-5-8-10-6-3-1-2-4-7-10/h10H,1-9,11H2

InChI Key

PZJDCELJYZBWDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.